Pirimiphos-ethyl

Overview

Description

Pirimiphos-ethyl is an organophosphorus insecticide widely used in agriculture to control pests on crops such as vegetables, bananas, turf, and mushrooms. It is known for its contact and respiratory action, and its mode of action involves the inhibition of acetylcholinesterase activity .

Scientific Research Applications

Pirimiphos-ethyl has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of pesticide residues in various matrices, including food and environmental samples

Biology: It is employed in studies investigating the effects of acetylcholinesterase inhibitors on biological systems.

Medicine: Research on its neurotoxic effects provides insights into the mechanisms of organophosphate poisoning and potential treatments.

Industry: It is used in the formulation of insecticidal products for agricultural and public health purposes.

Mechanism of Action

Target of Action

Pirimiphos-ethyl is an organophosphorus pesticide . Its primary target is acetylcholinesterase (AChE) , an enzyme that plays a crucial role in the nervous system of insects. By inhibiting AChE, this compound disrupts the normal functioning of the nervous system, leading to the death of the insect .

Mode of Action

This compound acts as a cholinesterase inhibitor . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine, a neurotransmitter . This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron. The result is a disruption of the normal nerve impulse transmission, leading to paralysis and eventual death of the insect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of nerve impulses through the release and breakdown of acetylcholine. By inhibiting AChE, this compound disrupts this pathway, leading to an overstimulation of the nervous system .

Pharmacokinetics

It may be metabolized by various enzymatic processes and excreted through the insect’s excretory system .

Result of Action

The primary result of this compound’s action is the death of the insect . By disrupting the normal functioning of the nervous system, it causes paralysis and eventual death . It is effective against a variety of pests, including aphids .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its mobility in the environment is moderate , suggesting that it can move through the soil to some extent. This could potentially affect its efficacy and persistence in the environment. Additionally, it is considered to be moderately toxic to birds, fish, and aquatic invertebrates , indicating potential environmental risks. Therefore, careful management is necessary to minimize its impact on non-target organisms and the environment.

Safety and Hazards

Exposure to Pirimiphos-ethyl can cause rapid, severe, organophosphate poisoning with symptoms such as headache, dizziness, blurred vision, tightness in the chest, sweating, nausea and vomiting, diarrhea, muscle twitching, convulsions, coma, and death . It is harmful if inhaled and may cause drowsiness or dizziness . It is also suspected of damaging fertility or the unborn child .

Biochemical Analysis

Biochemical Properties

Pirimiphos-ethyl plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase . This enzyme is crucial for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually death of the insect . The compound interacts with the active site of acetylcholinesterase, forming a covalent bond that prevents the enzyme from functioning properly .

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it disrupts normal cell signaling pathways by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine . This results in overstimulation of cholinergic receptors, causing continuous nerve impulses and muscle contractions . Additionally, this compound can influence gene expression and cellular metabolism by altering the levels of neurotransmitters and other signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase . This binding forms a stable covalent bond, inhibiting the enzyme’s activity and preventing the breakdown of acetylcholine . The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in paralysis and death of the insect . This compound’s inhibition of acetylcholinesterase is irreversible, making it a potent insecticide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound is moderately stable in the environment but can degrade over time, reducing its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent inhibition of acetylcholinesterase, leading to prolonged effects on cellular function . The degradation products of this compound may also have toxic effects, contributing to its overall impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, it can cause mild symptoms of cholinesterase inhibition, such as muscle twitching and weakness . At higher doses, this compound can lead to severe toxicity, including convulsions, respiratory failure, and death . Threshold effects have been observed, where a certain dosage level is required to produce noticeable symptoms . The compound’s toxicity is dose-dependent, with higher doses causing more severe adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with acetylcholinesterase . The compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The primary metabolic pathway involves the hydrolysis of the ester bond, leading to the formation of pirimiphos-methyl and other degradation products .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can cross cell membranes by passive diffusion and is distributed throughout the body via the bloodstream . The compound can also interact with transporters and binding proteins, affecting its localization and accumulation in specific tissues . In insects, this compound is primarily concentrated in the nervous system, where it exerts its toxic effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the synaptic cleft, where it interacts with acetylcholinesterase . The compound’s activity is influenced by its localization, as it needs to be in close proximity to the enzyme to exert its inhibitory effects . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These modifications can affect its stability and activity, contributing to its overall efficacy as an insecticide .

Preparation Methods

Pirimiphos-ethyl is synthesized through a multi-step process. The synthesis typically involves the reaction of N,N-diethylguanidine with ethyl acetoacetate to form a pyrimidine ring. This intermediate is then reacted with diethyl chlorothiophosphate to produce the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Pirimiphos-ethyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Hydrolysis: Under acidic or basic conditions, it hydrolyzes to form corresponding phosphoric acid derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids, bases, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Pirimiphos-ethyl is similar to other organophosphorus insecticides, such as:

Pirimiphos-methyl: This compound has methoxy groups instead of ethoxy groups.

Chlorpyrifos: Another organophosphorus insecticide with a similar mode of action but different chemical structure and usage patterns.

Diazinon: Similar in its acetylcholinesterase inhibition but varies in its application and toxicity profile.

This compound is unique due to its specific chemical structure, which influences its physical properties, environmental behavior, and efficacy against certain pests .

Properties

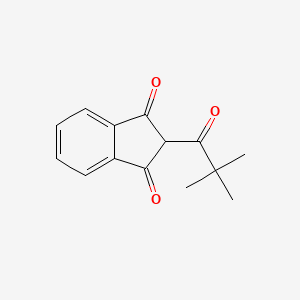

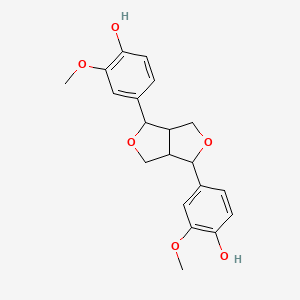

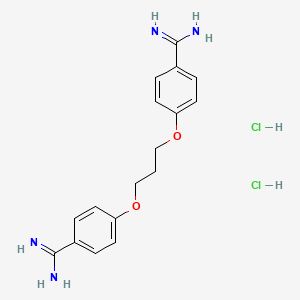

IUPAC Name |

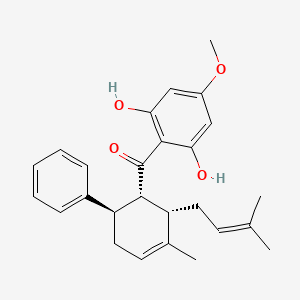

4-diethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N3O3PS/c1-6-16(7-2)13-14-11(5)10-12(15-13)19-20(21,17-8-3)18-9-4/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBPRYIIJAJUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OCC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N3O3PS | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042297 | |

| Record name | Pirimiphos-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw colored liquid. Used as a pesticide. (EPA, 1998), Straw colored liquid; [Merck Index] Technical product is clear red-brown liquid; mp 15-18 deg C; [HSDB] Yellow liquid; mp = 10-15 deg C; [MSDSonline] | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

113 °F, 45 °C (Pensky-Martin closed cup) | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.3 mg/L at 25 °C, Miscible with most organic solvents | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.14 at 20 °C | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00029 mmHg at 77 °F (EPA, 1998), 0.00029 [mmHg], 2.9X10-4 mm Hg at 25 °C | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Parathion & its relatives are known to inhibit the enzyme cholinesterase in all parts of the body by phosphorylating the active site. /Parathion & other cholinesterase inhibitor pesticides/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionc stimulation or blockade ... /Cholinesterase inhibitor pesticides/, Organophosphate insecticides ... are potent cholinesterase enzyme inhibitors that act by interfering with the metabolism of acetylcholine, which results in accumulation of acetylcholine at neuroreceptor transmission sites. Exposure produces a broad spectrum of clinical effects indicative of massive overstimulation of the chlorinergic system, including muscarinic effects (parasympathetic), nicotinic effects (sympathetic and motor), and CNS effects. These effects present clinically as feeling of headache, weakness, dizziness, blurred vision, psychosis, respiratory difficulty, paralysis, convulsions, and coma. Typical findings are given by the mnemonic "SLUD." which stands for salivation, lacrimation, urination, and defecation. A small percentage of patients may fail to demonstrate miosis, a classic diagnostic hallmark. Onset of clinical manifestation of organophosphate poisoning usually occurs within 12 hr of exposure. /Organophosphate insecticides/ | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Straw-colored liquid, Technical grade is a clear red-brown liquid | |

CAS No. |

23505-41-1 | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23505-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirimiphos-ethyl [BAN:ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023505411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirimiphos-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirimiphos-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L26N84757 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

15-18 °C /technical grade/ | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pirimiphos-ethyl?

A1: this compound, like other organophosphate insecticides, exerts its effect by inhibiting acetylcholinesterase (AChE) in target insects. []

Q2: What are the downstream effects of AChE inhibition by this compound?

A2: Inhibition of AChE leads to the accumulation of acetylcholine (ACh) at nerve synapses. This disrupts nerve impulse transmission, ultimately leading to paralysis and death of the insect.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H24N3O3PS, and its molecular weight is 333.4 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, several analytical techniques have been used to characterize this compound. Gas chromatography coupled with various detectors (flame ionization, flame photometric, mass spectrometry) has been widely employed for its detection and quantification in different matrices. [, , , , ] Ultraviolet spectrophotometry has also been utilized for its determination after specific sample preparation steps. []

Q5: How stable is this compound under various environmental conditions?

A5: this compound exhibits varying degrees of persistence in different environments. In soil, its degradation rate is influenced by factors like temperature, moisture, and soil type. Research suggests it persists longer when applied in late summer/early autumn compared to spring applications. [, ]

Q6: Are there specific formulations designed to enhance this compound’s efficacy?

A6: Yes, this compound has been formulated in various forms, including granules, emulsifiable concentrates, seed dressings, and even microencapsulated forms. These formulations are tailored to specific applications and aim to improve its delivery, persistence, and efficacy while minimizing potential phytotoxicity. [, , , , ]

Q7: Does this compound exhibit any catalytic properties itself?

A7: this compound is not known to have catalytic properties in the traditional sense. Its primary mode of action is through the inhibition of AChE, not through catalyzing chemical reactions.

Q8: Have computational methods been used to study this compound?

A8: While the provided research doesn't elaborate on specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models are frequently employed to predict the activity and properties of pesticides, including organophosphates like this compound.

Q9: How does the structure of this compound contribute to its insecticidal activity?

A9: The specific arrangement of atoms in this compound, particularly the phosphorothioate group, enables it to bind to the active site of AChE and inhibit its function, leading to the insecticidal effect.

Q10: How does the formulation of this compound impact its stability?

A10: The choice of formulation (granule, emulsifiable concentrate, seed dressing) can significantly affect this compound's stability, release rate, and ultimately, its effectiveness in controlling target pests. For instance, microencapsulated formulations can enhance its stability and prolong its release, providing longer-lasting protection. [, ]

Q11: Are there specific safety and handling regulations regarding this compound?

A11: As an insecticide, this compound is subject to specific regulations and guidelines regarding its use, handling, storage, and disposal. These regulations vary by region and are crucial for ensuring the safety of humans, animals, and the environment.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in target insects?

A12: While the provided research primarily focuses on this compound's efficacy and applications, its detailed ADME profile in insects might be available in other studies. Understanding its pharmacokinetic behavior is essential for optimizing its use and minimizing potential environmental risks.

Q13: What types of insects has this compound been proven effective against in field trials?

A13: Field trials have demonstrated this compound's efficacy against a range of insect pests, including onion fly (Delia antiqua), wheat bulb fly (Leptohylemyia coarctata), cabbage root fly (Erioischia brassicae), rice water weevil (Lissorhoptrus oryzophilus), and banana weevil borer (Cosmopolites sordidus), among others. [, , , , ]

Q14: Has resistance to this compound been observed in any insect populations?

A14: Resistance development is a concern with any insecticide used extensively. While not extensively discussed in the provided research, one study did find slight tolerance to this compound in a fenvalerate-resistant strain of the blue tick (Boophilus decoloratus). []

Q15: What are the potential toxicological effects of this compound on non-target organisms?

A15: Like many insecticides, this compound can impact non-target organisms. Studies have shown it can affect beneficial insects and other arthropods, highlighting the importance of responsible use and application strategies to minimize ecological risks. []

Q16: What analytical methods are commonly used to detect and quantify this compound residues?

A16: Gas chromatography, often coupled with mass spectrometry (GC-MS) or other detectors like flame photometric detection (FPD), is widely used for identifying and quantifying this compound residues in various matrices. [, , , ] Other techniques like ELISA (Enzyme-Linked Immunosorbent Assay) have also been explored for rapid detection. [, ]

Q17: What is known about the degradation pathways of this compound in the environment?

A17: this compound degradation in the environment is influenced by factors such as temperature, microbial activity, and soil properties. While its specific breakdown products require further investigation, understanding its degradation is crucial for assessing its environmental persistence and potential impact.

Q18: How does the solubility of this compound affect its bioavailability to target insects?

A18: this compound's solubility in water is a crucial factor influencing its effectiveness. While it exhibits low water solubility, its formulation can significantly impact its dissolution rate and availability to target insects. [, ]

Q19: Are there alternative insecticides being explored to replace this compound due to environmental or resistance concerns?

A19: The research highlights the ongoing search for effective alternatives to traditional insecticides. Several studies investigated other organophosphates and newer classes of insecticides (e.g., synthetic pyrethroids) as potential alternatives to this compound, particularly for controlling specific pests. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(5-Nitro-2-furyl)-1-[2-(5-nitro-2-furyl)vinyl]allylidene]carbazamidine monohydrochloride](/img/structure/B1678374.png)